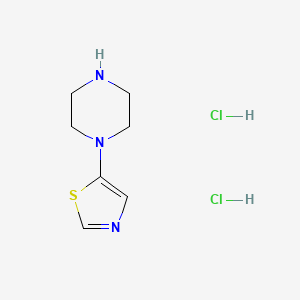
Methyl 4-amino-3-(4-methylcyclohexyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-3-(4-methylcyclohexyl)butanoate is an organic compound with the molecular formula C12H23NO2 It is characterized by the presence of an amino group, a methyl ester group, and a cyclohexyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(4-methylcyclohexyl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohexanone and ethyl 4-bromobutanoate.
Formation of Intermediate: The first step involves the formation of an intermediate through a nucleophilic substitution reaction. This is achieved by reacting 4-methylcyclohexanone with ethyl 4-bromobutanoate in the presence of a base such as sodium hydride.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Esterification: Finally, the esterification of the intermediate with methanol in the presence of an acid catalyst yields this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
Methyl 4-amino-3-(4-methylcyclohexyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the reagents used.
科学的研究の応用
Methyl 4-amino-3-(4-methylcyclohexyl)butanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-amino-3-(4-methylcyclohexyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating biochemical pathways.
類似化合物との比較
Similar Compounds
Methyl 4-amino-3-(4-methylphenyl)butanoate: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
Ethyl 4-amino-3-(4-methylcyclohexyl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4-amino-3-(4-methylcyclohexyl)butanoate is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C12H23NO2 |
|---|---|
分子量 |
213.32 g/mol |
IUPAC名 |
methyl 4-amino-3-(4-methylcyclohexyl)butanoate |
InChI |
InChI=1S/C12H23NO2/c1-9-3-5-10(6-4-9)11(8-13)7-12(14)15-2/h9-11H,3-8,13H2,1-2H3 |
InChIキー |
KSRSTKUJYWTKMU-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)C(CC(=O)OC)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


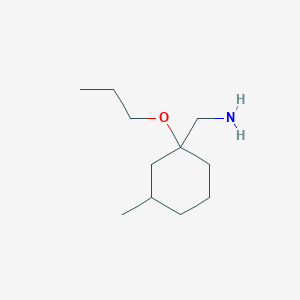
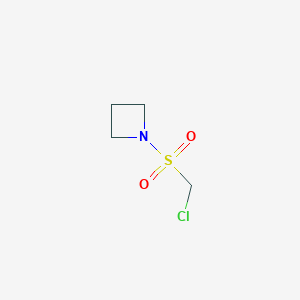

![Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate](/img/structure/B13544415.png)
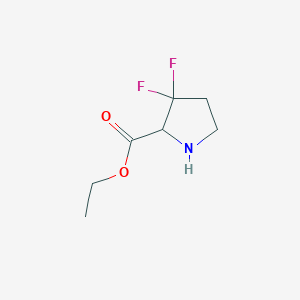


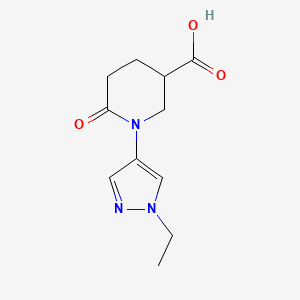
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13544443.png)

![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13544451.png)


